4-Bromopyridine-2,6-dicarbaldehyde

Descripción general

Descripción

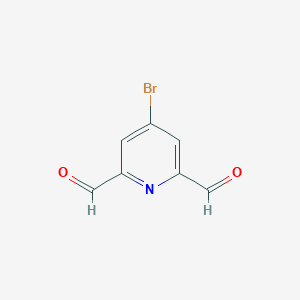

4-Bromopyridine-2,6-dicarbaldehyde is a heterocyclic organic compound with the molecular formula C7H4BrNO2. It is characterized by a bromine atom attached to the fourth position of a pyridine ring, with aldehyde groups at the second and sixth positions. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromopyridine-2,6-dicarbaldehyde involves the reaction of 4-bromo-2,6-bis(1-pyrrolidinylcarbonyl)pyridine with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0°C. The reaction proceeds with the reduction of the pyrrolidinylcarbonyl groups to form the desired dicarbaldehyde .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry to optimize reaction conditions and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromopyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Bromopyridine-2,6-dicarboxylic acid.

Reduction: 4-Bromopyridine-2,6-dimethanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromopyridine-2,6-dicarbaldehyde is widely used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for versatile reactivity, making it suitable for producing various derivatives essential in organic chemistry.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry for its potential role as a precursor in synthesizing biologically active compounds. Research indicates that derivatives of this compound may exhibit pharmacological activities, making them candidates for drug development.

Material Science

In the field of material science, this compound has been utilized in creating advanced materials. Notably, it has been incorporated into covalent organic frameworks (COFs) to develop photoactive materials with applications in inkless printing and water harvesting technologies. The compound's ability to facilitate structural isomerization under light exposure enhances its utility in smart material applications .

Case Study 1: Covalent Organic Frameworks (COFs)

A recent study explored the incorporation of this compound into COFs to create materials with enhanced photoluminescence and stability. The research demonstrated that these materials could undergo reversible photoisomerization when exposed to UV light, leading to potential applications in data storage and chemical sensing .

Case Study 2: Synthesis of Pharmaceutical Intermediates

Another study highlighted the use of this compound in synthesizing intermediates for pharmaceuticals. The compound's reactivity allows for the formation of various derivatives that can serve as active pharmaceutical ingredients (APIs), showcasing its importance in drug discovery and development.

Uniqueness of this compound

The presence of two aldehyde groups at the 2 and 6 positions distinguishes this compound from similar compounds. This structural feature contributes to its versatility in forming various derivatives and enhances its applicability across multiple research domains.

Mecanismo De Acción

The mechanism of action of 4-Bromopyridine-2,6-dicarbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups are highly reactive, allowing the compound to participate in condensation reactions, forming Schiff bases and other derivatives.

Comparación Con Compuestos Similares

Similar Compounds

6-Bromopyridine-2-carbaldehyde: Similar structure but with only one aldehyde group.

4-Bromopicolinaldehyde: Similar structure with a bromine atom and an aldehyde group at different positions.

Pyridine-2,5-dicarbaldehyde: Similar structure with aldehyde groups at different positions

Uniqueness

4-Bromopyridine-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups at the 2 and 6 positions, which allows for versatile reactivity and the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and various research applications .

Actividad Biológica

4-Bromopyridine-2,6-dicarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHBrNO

- Molecular Weight : 232.05 g/mol

- CAS Number : 34160-40-2

This compound features a bromine atom at the 4-position of the pyridine ring and two aldehyde groups at the 2 and 6 positions, which contribute to its reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. A notable case study demonstrated its effectiveness against various cancer cell lines, including:

The compound's mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a critical enzyme involved in various cellular processes, including cell proliferation and survival. Inhibitors of GSK-3 are being investigated for their potential in treating neurodegenerative diseases and cancer. Research has shown that this compound can inhibit GSK-3 with an IC50 value of approximately 12 µM, suggesting its potential as a therapeutic agent in these contexts .

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : The compound induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.

- GSK-3 Inhibition : By inhibiting GSK-3, it modulates signaling pathways involved in cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels, leading to oxidative stress and subsequent cell death in cancerous cells.

Pharmacokinetics

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of any compound. The following table summarizes key pharmacokinetic parameters for this compound:

| Parameter | Value |

|---|---|

| Log P (octanol/water) | 1.67 |

| Solubility in water | Moderate |

| BBB Permeability | Yes |

| CYP Inhibition | CYP1A2 (Yes) |

These properties suggest that the compound has favorable absorption characteristics and can potentially penetrate the blood-brain barrier (BBB), enhancing its applicability in treating central nervous system disorders.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties against multiple cell lines and found significant cytotoxicity correlated with increased bromination on the pyridine ring .

- GSK-3 Inhibition Study : Another research effort focused on GSK-3 inhibition revealed that derivatives of this compound could serve as lead compounds for developing new therapeutic agents targeting neurodegenerative diseases .

Propiedades

IUPAC Name |

4-bromopyridine-2,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDCTXANKYTJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617929 | |

| Record name | 4-Bromopyridine-2,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128184-01-0 | |

| Record name | 4-Bromopyridine-2,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.